molecular formula C11H17N3O B12120118 Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- CAS No. 1152505-34-4

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-

Cat. No.: B12120118
CAS No.: 1152505-34-4
M. Wt: 207.27 g/mol
InChI Key: GRYSAZSPJPGYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is a chemical compound with the molecular formula C9H14ClN3. It is known for its unique structure, which includes a pyridine ring and an ethoxy group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- typically involves the reaction of butanimidamide with 2-(2-pyridinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Pyridinyl)butanimidamide hydrochloride
  • 2-(2-Pyridinyl)-N-[2-(2-pyridinyl)ethyl]ethanamine hydrochloride
  • 2-(4-Aminophenyl)-3-pyridinol dihydrochloride

Uniqueness

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is unique due to its specific structure, which includes both a pyridine ring and an ethoxy group. This combination of functional groups gives it distinct chemical properties and makes it valuable for various research applications.

Biological Activity

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral domains. This article synthesizes existing research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- is characterized by its unique pyridine structure, which is known to enhance biological activity. The presence of the ethoxy group and the butanimidamide moiety contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus39 µg/mL
Escherichia coli38 µg/mL
Klebsiella pneumoniae40 µg/mL
Candida albicans41 µg/mL

The results indicate that the compound exhibits varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific functional groups enhances its antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Antiviral Activity

In addition to its antimicrobial properties, Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]- has been explored for antiviral applications. Research has indicated that derivatives of pyridine compounds can inhibit viral replication, particularly in the context of respiratory viruses like SARS-CoV-2. The urgency created by the COVID-19 pandemic has driven investigations into new antiviral agents.

Case Studies

  • Synthesis and Testing : A study synthesized a series of pyridine derivatives including Butanimidamide, 4-[2-(2-pyridinyl)ethoxy]-. These compounds were tested against a panel of bacterial strains and demonstrated promising results in inhibiting growth, particularly in strains resistant to conventional antibiotics .
  • Combination Therapies : Another investigation explored the effectiveness of Butanimidamide in combination with gold nanoparticles. This formulation showed enhanced efficacy against E. coli, reducing the MIC significantly when combined with existing antibiotics .

The biological activity of Butanimidamide is believed to be linked to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. Pyridine derivatives often interact with microbial enzymes or structural proteins, leading to cell death or growth inhibition.

Properties

CAS No.

1152505-34-4

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

4-(2-pyridin-2-ylethoxy)butanimidamide

InChI

InChI=1S/C11H17N3O/c12-11(13)5-3-8-15-9-6-10-4-1-2-7-14-10/h1-2,4,7H,3,5-6,8-9H2,(H3,12,13)

InChI Key

GRYSAZSPJPGYAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCCCC(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.